3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling of Indole and Thiadiazole Rings: The indole and thiadiazole rings are coupled using a suitable linker, such as a propanamide group. This step typically involves the reaction of the indole derivative with a thiadiazole derivative in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives of the compound.
Substitution: Functionalized derivatives with various substituents on the indole and thiadiazole rings.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its ability to interact with specific biological targets makes it a candidate for drug development.
Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring is known to interact with various biological macromolecules, while the thiadiazole ring can modulate the compound’s binding affinity and specificity. The propanamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide: Lacks the methyl group on the thiadiazole ring.
3-(1H-indol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: Contains an ethyl group instead of a methyl group on the thiadiazole ring.
3-(1H-indol-1-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide: Contains a phenyl group on the thiadiazole ring.
Uniqueness
The presence of the methyl group on the thiadiazole ring in 3-(1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide may influence its biological activity and chemical reactivity, making it distinct from other similar compounds. This structural feature can affect the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3-indol-1-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H14N4OS/c1-10-16-17-14(20-10)15-13(19)7-9-18-8-6-11-4-2-3-5-12(11)18/h2-6,8H,7,9H2,1H3,(H,15,17,19) |
InChI Key |
QAWQCIQIGGTNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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